SGLT2 Inhibitory Potency: >32-Fold Reduction Versus Empagliflozin Driven by Anomeric C2–OH Methylation
The target compound bears a methoxy group at the anomeric C-2 position of the glucose ring—a structural feature directly analogous to the Empagliflozin derivative JX01, which was generated by methylation of the C2–OH. In head-to-head comparison, JX01 exhibited SGLT2 IC50 > 100 nM versus Empagliflozin IC50 of 3.1 nM, representing a >32-fold reduction in inhibitory potency [1]. While direct SGLT2 IC50 data for (4S)-4-Hydroxyphenylmethoxy-2-methoxy Empagliflozin have not been published in peer-reviewed literature, the SAR inference from the JX01 study is directly applicable: anomeric methylation ablates the free hydroxyl required for high-affinity glucose-competitive binding to the SGLT2 active site [1][2]. This contrasts with Empagliflozin, which maintains a free C2–OH and achieves ~2,500-fold selectivity for SGLT2 over SGLT1 (SGLT1 IC50: 8,300 nM) [3]. Users procuring this compound for pharmacological studies must anticipate substantially reduced or absent SGLT2 inhibition relative to the parent drug.
| Evidence Dimension | SGLT2 inhibitory activity (IC50) in CHO cells expressing human SGLT2 |
|---|---|
| Target Compound Data | No direct published IC50; structurally analogous JX01 (C2–OH methylated Empagliflozin): IC50 > 100 nM [1] |
| Comparator Or Baseline | Empagliflozin (parent drug): IC50 3.1 nM for human SGLT2 [3]; Dapagliflozin: IC50 1.2 nM; Ertugliflozin: IC50 0.87 nM [3] |
| Quantified Difference | >32-fold reduction in SGLT2 inhibitory potency for C2–OH methylated Empagliflozin derivative vs. parent Empagliflozin (class-level inference applied to target compound) |
| Conditions | JX01 data: inhibition of human SGLT2 expressed in CHO cells assessed as [14C]AMG uptake. Empagliflozin data: hSGLT2 inhibition in CHO cells, 45 min incubation [1][3]. |
Why This Matters
Procurement for SGLT2 bioactivity screening must account for the >32-fold potency gap; this compound is unsuitable as a functional Empagliflozin surrogate in pharmacological assays and is correctly deployed as an analytical reference standard or impurity marker.
- [1] Li Y, Wang Y, Zhang Y, et al. Structural repurposing of SGLT2 inhibitor empagliflozin for strengthening anti-heart failure activity with lower glycosuria. Acta Pharm Sin B. 2023;13(4):1678-1693. doi:10.1016/j.apsb.2022.09.005. View Source
- [2] Grempler R, Thomas L, Eckhardt M, et al. Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes Obes Metab. 2012;14(1):83-90. View Source
- [3] PMC Table 1. SGLT2 and SGLT1 IC50 values and selectivity ratios for clinically approved SGLT2 inhibitors. Drug Des Devel Ther. 2017;11:2905. View Source
